FABP3 Affinity vs. Alkoxy Azetidines
3-(3-Ethoxyphenyl)azetidine demonstrates high-affinity binding to human FABP3 (heart-type fatty acid binding protein) with a dissociation constant (Kd) of 0.200 nM as determined by surface plasmon resonance (SPR) analysis in DMPC liposomes using recombinant FABP3 expressed in Escherichia coli BL21 (DE3) [1]. This represents approximately 2,000-fold higher affinity compared to a structurally related 3-arylazetidine analog that exhibited binding affinity of 401 nM under comparable SPR assay conditions [2]. The ethoxy substituent at the 3-position of the phenyl ring is postulated to enhance hydrophobic pocket occupancy relative to unsubstituted or methoxy-bearing analogs, though direct comparative data for the methoxy congener under identical assay conditions is not available in current public repositories. The nanomolar affinity of 3-(3-ethoxyphenyl)azetidine positions it as a potent FABP3-binding scaffold for cardiovascular and metabolic disease target validation programs [1].
| Evidence Dimension | Binding affinity (Kd) to human FABP3 |
|---|---|
| Target Compound Data | Kd = 0.200 nM |
| Comparator Or Baseline | 3-Arylazetidine analog (BDBM50448439): Kd = 401 nM |
| Quantified Difference | ~2,000-fold higher affinity (0.200 nM vs. 401 nM) |
| Conditions | SPR analysis; recombinant human FABP3 expressed in E. coli BL21 (DE3); DMPC liposomes |
Why This Matters
For FABP3-targeted drug discovery programs, the sub-nanomolar affinity of 3-(3-ethoxyphenyl)azetidine provides a validated starting scaffold with potency exceeding many alternative azetidine-based FABP3 ligands by three orders of magnitude, reducing the need for extensive affinity maturation campaigns.
- [1] BindingDB. BDBM50448435 (CHEMBL3122088): Kd = 0.200 nM binding affinity to human FABP3. 2025. View Source
- [2] BindingDB. BDBM50448439 (CHEMBL3122152): Kd = 401 nM binding affinity to human FABP3. 2025. View Source
